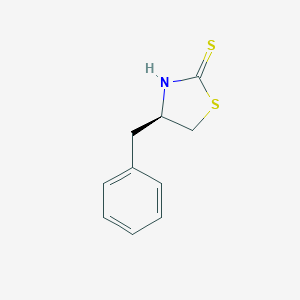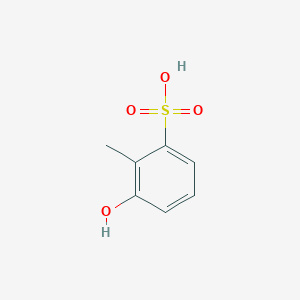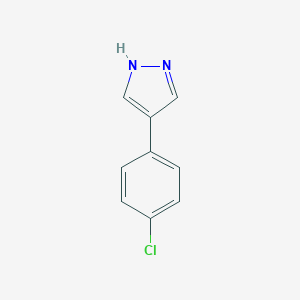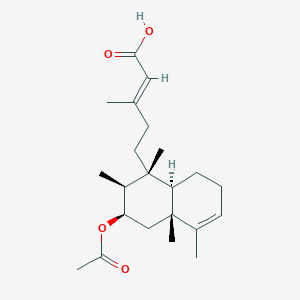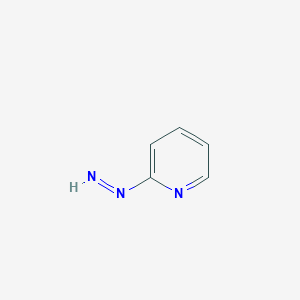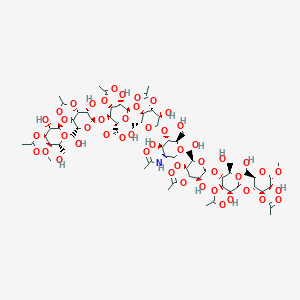![molecular formula C10H9N B025383 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine CAS No. 100190-88-3](/img/structure/B25383.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, also known as TMCP, is a cyclopropyl-containing heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its unique structure and potential therapeutic benefits.
Scientific Research Applications
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has shown potential in various scientific research applications, including drug discovery and development, as well as in the study of neurological disorders. 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have high affinity and selectivity for certain receptors, making it a promising candidate for drug development. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine exerts its pharmacological effects by binding to specific receptors in the brain and central nervous system. Specifically, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and protein folding. By modulating the activity of the sigma-1 receptor, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine may have potential therapeutic benefits in the treatment of neurological disorders.
Biochemical And Physiological Effects
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of calcium influx, and modulation of protein folding. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages And Limitations For Lab Experiments
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has several advantages for use in lab experiments, including its high affinity and selectivity for certain receptors, as well as its potential therapeutic benefits in the treatment of neurological disorders. However, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine also has several limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, including further investigation into its mechanism of action, potential therapeutic benefits in the treatment of neurological disorders, and potential side effects. Additionally, future research could focus on the development of novel 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine derivatives with improved pharmacological properties and reduced side effects. Finally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine could be further studied for its potential use as a tool compound for the study of sigma-1 receptor function and signaling.
Synthesis Methods
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine can be synthesized through a multi-step process involving the reaction of 4-methoxypyridine with cyclopropanecarbonyl chloride, followed by cyclization with sodium hydride in DMF. The resulting product can be purified through column chromatography to obtain pure 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine.
properties
CAS RN |
100190-88-3 |
|---|---|
Product Name |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine |
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
10-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)6-3-7-9(6)10(7)8/h1-2,4,6-7,9-10H,3H2 |
InChI Key |
ILAPIKQWNJCFLQ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=NC=C4 |
Canonical SMILES |
C1C2C3C1C4=C(C23)C=NC=C4 |
synonyms |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




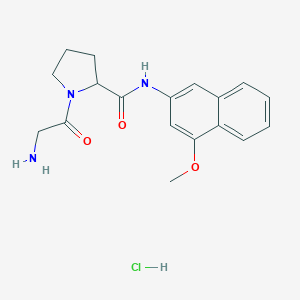
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
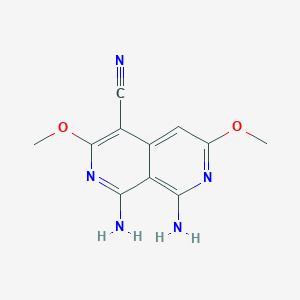
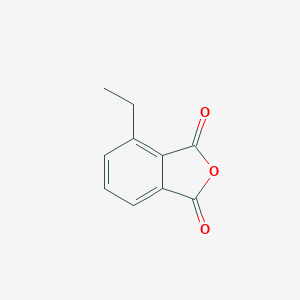

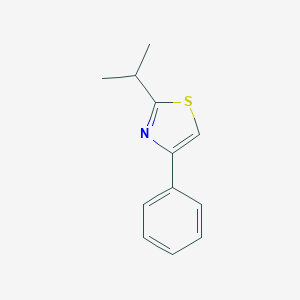
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
